Ac-leu-nhme Ac-leu-nhme
Brand Name: Vulcanchem
CAS No.: 32483-15-1
VCID: VC21539418
InChI: InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)NC)NC(=O)C
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Ac-leu-nhme

CAS No.: 32483-15-1

Cat. No.: VC21539418

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ac-leu-nhme - 32483-15-1

Specification

CAS No. 32483-15-1
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name (2S)-2-acetamido-N,4-dimethylpentanamide
Standard InChI InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
Standard InChI Key GFQFFCFJVLJXRY-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC)NC(=O)C
SMILES CC(C)CC(C(=O)NC)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC)NC(=O)C

Introduction

Chemical Identity and Structure

Ac-Leu-NHMe is a derivative of the amino acid leucine, featuring acetylation at the N-terminus and methylamidation at the C-terminus. This structure effectively creates a protected amino acid that mimics the environment of a leucine residue within a peptide chain.

Nomenclature and Identification

The compound is identified through various systematic and common names in scientific literature:

ParameterInformation
CAS Number32483-15-1
IUPAC Name(2S)-2-acetamido-N,4-dimethylpentanamide
Common NamesAcetyl-L-leucinemethylamide, N-Acetyl-L-Leu-NHMe
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
Standard InChIInChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
Standard InChIKeyGFQFFCFJVLJXRY-QMMMGPOBSA-N

The compound features an L-leucine residue with specific chemical groups that modify its natural termini. The acetyl group (Ac-) protects the amino terminus, while the methylamide group (-NHMe) caps the carboxyl terminus.

Structural Features

The structural characteristics of Ac-Leu-NHMe are defined by its amino acid backbone and specific modifications:

  • A central chiral carbon (C-alpha) with S configuration

  • An acetyl group (CH₃CO-) at the N-terminus

  • A methylamide group (-NHCH₃) at the C-terminus

  • A leucine side chain featuring an isobutyl group (-CH₂CH(CH₃)₂)

  • Two amide bonds that can participate in hydrogen bonding networks

Physical Properties

The physical properties of Ac-Leu-NHMe have been well-characterized through both experimental measurements and computational predictions.

Experimental and Predicted Properties

The following table summarizes the key physical properties of Ac-Leu-NHMe:

PropertyValueMethod
Melting Point165.3-166.8 °CExperimental
Boiling Point409.0±28.0 °CPredicted
Density0.981±0.06 g/cm³Predicted
pKa14.62±0.46Predicted
AppearanceSolid at room temperatureObserved
Recommended StorageRoom temperatureStandard practice

These properties indicate a stable compound with high thermal resistance, typical of amino acid derivatives with amide bonds .

Conformational Studies

One of the most significant applications of Ac-Leu-NHMe is in the field of conformational analysis of peptides and proteins.

Importance in Peptide Research

Research Applications

Ac-Leu-NHMe finds application in several areas of biochemical and biophysical research.

Model System for Peptide Behavior

The compound serves as a simplified model for studying:

  • Peptide folding mechanisms

  • Solvent effects on peptide conformations

  • Intrinsic conformational preferences of leucine residues

  • Hydrogen bonding patterns in peptides

  • Effects of terminal modifications on amino acid behavior

Spectroscopic Studies

Ac-Leu-NHMe has been used in various spectroscopic investigations to understand peptide structures:

  • Nuclear Magnetic Resonance (NMR) studies for solution-state conformational analysis

  • Infrared (IR) spectroscopy for hydrogen bonding pattern determination

  • Circular Dichroism (CD) for studying chirality and secondary structure elements

  • Mass spectrometry for fragmentation pattern analysis

These spectroscopic techniques provide complementary information about the structural properties of Ac-Leu-NHMe in different environments.

Biological Relevance

While Ac-Leu-NHMe itself is primarily a research tool rather than a biologically active compound, its study contributes significantly to our understanding of biological systems.

Relevance to Protein Structure

Comparison with Related Compounds

Ac-Leu-NHMe is part of a broader family of N-acetylated, C-methylamidated amino acids used in conformational studies.

Relation to Other Protected Amino Acids

Comparative studies between Ac-Leu-NHMe and other protected amino acids provide valuable insights into the role of side chains in determining peptide conformations. While specific comparative data is limited in the search results, research patterns indicate that:

  • Different side chains lead to different conformational preferences

  • The size and branching of the leucine side chain influences its conformational space

  • Comparison with other protected amino acids helps establish general principles of peptide folding

Synthesis and Preparation

The synthesis of Ac-Leu-NHMe typically follows standard peptide chemistry procedures.

Current Research Trends

Research involving Ac-Leu-NHMe continues to evolve, with several contemporary approaches expanding our understanding of this model compound.

Integration with Advanced Computational Methods

Modern computational techniques are enhancing the study of compounds like Ac-Leu-NHMe:

  • Integration with machine learning approaches for more accurate conformational predictions

  • Use of enhanced sampling techniques to explore conformational spaces more efficiently

  • Application of quantum mechanics/molecular mechanics (QM/MM) hybrid methods for studying solvent effects

Experimental Advancements

New experimental techniques continue to provide novel insights:

  • Cryogenic spectroscopy techniques for studying isolated molecules

  • Time-resolved spectroscopy for examining conformational dynamics

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